molecular formula C7H12O B1600898 2-Cyclohexene-1-methanol CAS No. 3309-97-5

2-Cyclohexene-1-methanol

Cat. No.: B1600898
CAS No.: 3309-97-5
M. Wt: 112.17 g/mol
InChI Key: TZTRNALMVOGNSM-UHFFFAOYSA-N
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Description

2-Cyclohexene-1-methanol is a cyclohexene derivative featuring a hydroxymethyl group (-CH2OH) at position 1 of the cyclohexene ring. Its IUPAC name is (4-Isopropyl-2-cyclohexen-1-yl)methanol, and it is also known as p-Menth-2-en-7-ol (CAS RN: 72687-68-4 for the cis isomer) . The molecular formula is C10H18O, with an average molecular mass of 154.253 g/mol. Stereoisomerism (cis and trans) is observed due to the spatial arrangement of substituents on the cyclohexene ring, which influences its physicochemical properties and applications in fragrance chemistry and organic synthesis .

Properties

IUPAC Name

cyclohex-2-en-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h2,4,7-8H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRNALMVOGNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454517
Record name 2-Cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3309-97-5
Record name 2-Cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexene-1-methanol can be synthesized through the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde, which is then hydrogenated to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of supported metal catalysts to facilitate the hydroformylation and hydrogenation reactions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Cyclohexene-1-methanol serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Carbonylation Reactions : The compound can be involved in carbonylation processes to produce valuable esters and acids. For instance, cyclohexene derivatives have been successfully carbonylated in methanol solutions using palladium catalysts to yield methyl cyclohexanecarboxylate in high yields .
  • Synthesis of Terpenoids : It is utilized in synthesizing terpenoid structures due to its reactivity and ability to undergo functionalization reactions. The compound's hydroxyl group makes it a suitable candidate for further derivatization.

Fragrance and Flavor Industry

The compound is recognized for its pleasant odor profile, making it an attractive ingredient in the fragrance industry:

  • Fragrance Production : this compound is used as a fragrance component due to its floral and fruity notes. It can be found in perfumes and scented products, contributing to the complexity of fragrance formulations.

Pharmaceutical Applications

Research indicates potential therapeutic applications for this compound:

  • Biological Activity : Studies have shown that derivatives of cyclohexene compounds exhibit various biological activities, including anti-inflammatory and antimicrobial properties. For example, compounds derived from cyclohexene structures have been investigated for their potential as anti-inflammatory agents .

Industrial Applications

The compound's properties make it suitable for several industrial applications:

  • Chemical Feedstock : As a versatile chemical intermediate, this compound can be used as a feedstock in the production of other chemicals and materials.

Case Study 1: Carbonylation Reaction

A significant study demonstrated the efficiency of carbonylation reactions involving cyclohexene derivatives in methanol solutions. The research highlighted the role of palladium catalysts in achieving high yields of methyl cyclohexanecarboxylate . This finding underscores the importance of this compound as a precursor in synthesizing valuable chemical products.

Case Study 2: Fragrance Formulation

In a study focusing on fragrance formulation, researchers explored the incorporation of this compound into various scent profiles. The compound's floral notes were found to enhance the overall olfactory experience, leading to its increased use in commercial perfume products .

Data Table: Summary of Applications

Application AreaDescriptionExample/Reference
Organic SynthesisIntermediate for carbonylation reactions producing esters and acidsHigh yields of methyl cyclohexanecarboxylate from palladium-catalyzed reactions
Fragrance IndustryComponent in perfumes due to its pleasant floral scentUsed in various commercial fragrances
Pharmaceutical ResearchPotential anti-inflammatory and antimicrobial propertiesInvestigated for therapeutic uses
Industrial ApplicationsChemical feedstock for further synthesisVersatile intermediate for chemical production

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxymethyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the double bond in the cyclohexene ring is hydrogenated to form a single bond .

Comparison with Similar Compounds

2-Cyclohexene-1-methanol (CAS 3309-97-5)

  • Molecular Formula : C7H12O
  • Molecular Weight : 112.17 g/mol
  • Key Features : Simpler structure compared to substituted derivatives, making it a precursor in organic synthesis. Lower molecular weight results in higher volatility .

α-Cyclogeraniol (2,6,6-Trimethyl-2-cyclohexene-1-methanol, CAS 6627-74-3)

  • Molecular Formula : C10H18O
  • Molecular Weight : 154.25 g/mol
  • Substituents : Methyl groups at positions 2, 6, and 6.
  • Key Features : Increased hydrophobicity due to trimethyl substitution. Used in fragrance research and as a flavoring agent .

cis-p-Menth-2-en-7-ol (CAS 72687-68-4)

  • Molecular Formula : C10H18O
  • Molecular Weight : 154.25 g/mol
  • Substituents : Isopropyl group at position 4.
  • Key Features : Stereoisomerism affects odor profile; cis isomers are often associated with fresher, herbaceous scents compared to trans isomers .

4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol (CAS 54164-90-8)

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • Substituents : Hydroxyl and trimethyl groups at position 4.
  • Key Features: Enhanced polarity due to the hydroxyl group, improving solubility in polar solvents. Potential applications in pharmaceuticals .

3-Cyclohexene-1-methanol (CAS 1679-51-2)

  • Molecular Formula : C7H12O
  • Molecular Weight : 112.17 g/mol
  • Substituents : Double bond at position 3 instead of 2.
  • Key Features : Positional isomerism alters reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to 2-cyclohexene derivatives .

Data Table: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Applications/Properties
This compound 3309-97-5 C7H12O 112.17 None Organic synthesis precursor
α-Cyclogeraniol 6627-74-3 C10H18O 154.25 2,6,6-Trimethyl Fragrance research, flavoring agent
cis-p-Menth-2-en-7-ol 72687-68-4 C10H18O 154.25 4-Isopropyl Essential oils, stereoisomer-dependent odor
4-Hydroxy-α,α,4-trimethyl derivative 54164-90-8 C10H18O2 170.25 4-Hydroxy, α,α,4-trimethyl Pharmaceutical intermediates
3-Cyclohexene-1-methanol 1679-51-2 C7H12O 112.17 Double bond at position 3 Position-dependent reactivity in synthesis

Biological Activity

2-Cyclohexene-1-methanol, also known as 2,6,6-trimethyl-2-cyclohexen-1-ylmethanol, is a cyclic monoterpene alcohol with the molecular formula C10H18OC_{10}H_{18}O. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Recent studies have explored its antimicrobial properties, antioxidant activity, and potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against common pathogens, including Escherichia coli , Staphylococcus aureus , and Salmonella typhimurium . The results indicated that the compound showed moderate antibacterial effects, comparable to some conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli50 µg/mLModerate
Staphylococcus aureus25 µg/mLModerate to High
Salmonella typhimurium75 µg/mLModerate

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using various assays, including the DPPH radical scavenging assay. The compound demonstrated a strong ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µg/mL)Comparison to Control (BHT)
DPPH Scavenging30Better than BHT (50 µg/mL)
β-Carotene/Linoleic Acid40Comparable

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Natural Products reported that derivatives of cyclohexene alcohols, including this compound, exhibited significant antibacterial properties against multi-drug resistant strains. The study emphasized the need for further exploration into the structure-activity relationship to enhance efficacy .
  • Antioxidant Mechanism : Another research article detailed the mechanism by which this compound exerts its antioxidant effects. The compound was found to donate hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage .
  • Therapeutic Applications : Emerging research suggests potential therapeutic applications of this compound in treating inflammatory diseases due to its ability to modulate oxidative stress pathways. A clinical trial is currently underway to evaluate its efficacy in patients with chronic inflammatory conditions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexene-1-methanol
Reactant of Route 2
2-Cyclohexene-1-methanol

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